molecular formula C18H20N2O6 B11206035 Diethyl 1-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206035
M. Wt: 360.4 g/mol
InChI Key: QBGKZUCPDFSNCC-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, methyl, and nitrophenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are employed.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the amino derivative of the compound.

    Substitution: The products vary depending on the substituents introduced.

Scientific Research Applications

3,5-DIETHYL 1-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound in studying dihydropyridine chemistry and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This action is crucial in the treatment of hypertension and other cardiovascular conditions. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: Known for its vasodilatory effects and used in the treatment of angina and hypertension.

Uniqueness

3,5-DIETHYL 1-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. The presence of the nitrophenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 1-methyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-4-25-17(21)14-10-19(3)11-15(18(22)26-5-2)16(14)12-7-6-8-13(9-12)20(23)24/h6-11,16H,4-5H2,1-3H3

InChI Key

QBGKZUCPDFSNCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C

Origin of Product

United States

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